
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Overview
Description
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol (CAS: 53104-32-8) is a six-membered 1,3-dioxane ring derivative featuring an amino (-NH₂) and hydroxymethyl (-CH₂OH) substituent at the C5 position. Its molecular formula is C₇H₁₅NO₃, with a molecular weight of 161.2 g/mol . The compound is a white powder with a boiling point of 241.5°C and a density of 1.063 g/cm³. It is primarily used in pharmaceutical and chemical synthesis due to its reactive amino and alcohol groups, enabling derivatization for drug development or polymer chemistry .
Preparation Methods
Catalytic Hydrogenation of Nitro Precursors
The predominant synthetic route to (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol involves the reduction of (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol (CAS 4728-14-7). This nitro-containing precursor is synthesized via acid-catalyzed acetalization of glycerol derivatives, but the reduction step is the focal point for accessing the target amino alcohol.
Nickel-Catalyzed Hydrogenation
The seminal work by Majewski et al. (1995) established a robust protocol using Raney nickel as the catalyst. Key parameters include:
- Solvent : Absolute ethanol
- Temperature : 85°C
- Pressure : 72400.7 Torr (~95 atm)
- Reaction Time : 4 hours
Under these conditions, the reaction achieves a 93% yield with minimal byproducts. The high pressure ensures efficient hydrogen solubility, while ethanol acts as both solvent and proton donor. Nickel’s cost-effectiveness and tolerance to the dioxane ring’s steric hindrance make it ideal for large-scale applications.
Mechanistic Insights:
The nitro group undergoes sequential reduction:
- Nitro → Nitroso : $$ \text{R-NO}_2 \xrightarrow{+2\text{H}} \text{R-NO} $$
- Nitroso → Hydroxylamine : $$ \text{R-NO} \xrightarrow{+2\text{H}} \text{R-NHOH} $$
- Hydroxylamine → Amine : $$ \text{R-NHOH} \xrightarrow{+2\text{H}} \text{R-NH}_2 $$
Side reactions, such as over-reduction or ring-opening, are suppressed by maintaining a slight excess of hydrogen and avoiding prolonged reaction times.
Palladium-Catalyzed Hydrogenation
Morin and Sello (2010) demonstrated that palladium on carbon (Pd/C) under milder conditions could achieve superior yields. Their optimized protocol features:
- Solvent : Methanol/water (9:1 v/v)
- Temperature : 25°C
- Pressure : 1 atm (balloon pressure)
- Reaction Time : 12 hours
This method delivers a 97% yield , attributed to palladium’s higher activity at ambient temperatures and the solvent system’s ability to stabilize intermediates. Methanol enhances hydrogen solubility, while water prevents catalyst poisoning by adsorbing reactive byproducts.
Comparative Analysis of Catalytic Systems
Parameter | Nickel Catalyst | Palladium Catalyst |
---|---|---|
Yield | 93% | 97% |
Temperature | 85°C | 25°C |
Pressure | 95 atm | 1 atm |
Reaction Time | 4 hours | 12 hours |
Cost | Low | High |
Byproduct Formation | <5% | <2% |
Palladium’s efficiency at lower temperatures makes it preferable for lab-scale synthesis, whereas nickel’s cost advantages favor industrial applications.
Reaction Optimization and Parameters
Solvent Selection
Ethanol and methanol are the most effective solvents due to their ability to dissolve both hydrogen and the polar nitro precursor. Ethanol ’s higher boiling point (78°C vs. 65°C for methanol) accommodates elevated temperatures in nickel-catalyzed reactions. Binary solvent systems (e.g., methanol/water) enhance yields in palladium-catalyzed reductions by stabilizing charged intermediates.
Pressure and Temperature Effects
- High-Pressure Systems : Necessary for nickel catalysts to overcome activation barriers. Yields plateau above 80 atm, indicating mass transfer limitations.
- Low-Pressure Systems : Palladium’s activity allows operation at ambient pressure, reducing equipment costs and safety risks.
Catalyst Loading
- Nickel : 10–15 wt% relative to substrate ensures complete conversion.
- Palladium : 5 wt% suffices due to higher surface area and dispersion.
Industrial-Scale Production
Industrial synthesis prioritizes continuous flow reactors over batch systems to enhance throughput and consistency. Key adaptations include:
- Fixed-Bed Reactors : Packed with nickel catalysts for continuous hydrogenation.
- In-line Purification : Distillation columns remove ethanol and unreacted hydrogen, yielding >99% pure product.
A representative industrial workflow involves:
- Precursor Feeding : (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol dissolved in ethanol.
- Hydrogenation : At 85°C and 80 atm in a nickel-packed reactor.
- Product Isolation : Crystallization from cooled reaction mixture.
Emerging Methodologies
Photocatalytic Reduction
Preliminary studies explore visible-light-driven reduction using TiO₂ nanoparticles . While yields remain suboptimal (~60%), this approach offers a sustainable alternative by eliminating pressurized hydrogen.
Biocatalytic Routes
Enzymatic reduction with nitroreductases is under investigation. Early-stage experiments show moderate activity but require genetic engineering to improve substrate specificity.
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is in the synthesis of pharmaceutical compounds. It serves as a key intermediate in the production of various bioactive molecules due to its amino and hydroxymethyl functional groups.
Case Study: Synthesis of Bioactive Compounds
A study reported the use of this compound in synthesizing a series of novel anti-inflammatory agents. The compound facilitated the formation of amine derivatives through reductive amination reactions, showcasing its utility in drug development .
Biocatalysis
Biocatalysis offers an environmentally friendly approach to chemical synthesis, and this compound has been explored for this purpose. It has been utilized as a substrate for transketolase enzymes in combined chemo-biocatalytic reactions.
Case Study: Chemo-Biocatalytic Reactions
Research demonstrated that this compound could be effectively employed in one-pot reactions to synthesize complex molecules with high diastereoselectivity. These reactions were optimized to enhance yield and selectivity for desired products . This application highlights the compound's role in advancing green chemistry practices.
Advanced Material Development
The compound has also been investigated for its potential in developing advanced materials such as dendrimers and lipid nanoparticles for drug delivery systems.
Case Study: Dendritic Nanoparticles
Recent research focused on using this compound in creating multifunctional dendritic nanoparticles for mRNA delivery. These nanoparticles demonstrated improved stability and transfection efficiency compared to traditional delivery methods, indicating significant promise for genetic therapies .
Mechanism of Action
The mechanism of action of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is primarily based on its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the dioxane ring can participate in hydrophobic interactions, further modulating the activity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Ring Size : Solketal (5-membered) is thermodynamically favored over DMDO (6-membered) in glycerol acetalization reactions .
- Substituent Effects: The amino group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to Solketal/DMDO (hydroxymethyl only) or ethyl derivatives. DOD’s triazine-aziridine groups confer DNA-alkylating cytotoxicity .
- Lipophilicity: Ethyl-substituted derivatives (e.g., C9H18O3 in ) exhibit higher hydrophobicity than the amino derivative, influencing solubility and partitioning behavior.
Physical and Chemical Properties
Key Observations :
- The amino group in the target compound increases water solubility compared to ethyl-substituted analogs.
- DOD’s amphiphilic nature allows formulation in both aqueous and oil-based systems .
Biological Activity
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is a nitrogen-containing organic compound characterized by its unique dioxane ring structure, which includes an amino group and a hydroxymethyl substituent. This structure is believed to contribute significantly to its biological activity, making it a compound of interest in various fields, including medicinal chemistry and pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 161.2 g/mol
- CAS Number : 53104-32-8
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions due to the presence of the amino and dioxane groups. These interactions facilitate its binding to various biological targets, influencing their structure and function.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Its structural features suggest potential efficacy against various pathogens. Studies have shown that compounds with similar dioxane structures often possess significant antimicrobial effects due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms that involve apoptosis induction and cell cycle arrest. The presence of the amino group is particularly relevant as it may enhance the interaction with cellular receptors involved in cancer progression .
Case Studies
- Antileishmanial Activity : A study investigated the antileishmanial properties of structurally related compounds, highlighting the potential for this compound in treating Leishmaniasis. The study demonstrated that similar dioxane derivatives effectively inhibited the growth of Leishmania donovani, suggesting a promising avenue for further research on this compound .
- Nanomedicine Development : Another notable case involved the incorporation of this compound into nanomedicines designed for targeted drug delivery systems. These formulations showed enhanced cytotoxicity against cancer cell lines compared to free drug formulations, indicating improved therapeutic efficacy through enhanced bioavailability and targeted action .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Key Features | Biological Activity |
---|---|---|---|
2-Aminoethanol | Structure | Simple amino alcohol | Antimicrobial properties |
2-Methylaminoethanol | Structure | Methyl substitution on amino group | Neuroprotective effects |
1,3-Diaminopropane | Structure | Two amino groups | Used in drug synthesis |
The uniqueness of this compound lies in its combination of both an amino group and a dioxane ring, which enhances its solubility and bioavailability compared to simpler structures.
Research Findings
Recent computational studies have been employed to predict the interactions of this compound with various biological targets. Quantitative structure–activity relationship (QSAR) modeling has indicated its potential as a lead compound for developing new therapeutic agents due to favorable binding affinities observed during simulations .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves acid-catalyzed acetalization of amino diols with carbonyl compounds. For example, toluenesulfonic acid in refluxing toluene with a Dean-Stark apparatus facilitates water removal, improving yields by shifting equilibrium . Continuous-flow (CF) systems using Amberlyst-15 as a catalyst (0.8 g bed, 30–50°C, 0.3 mL/min flow rate) enhance reproducibility and selectivity, achieving >90% conversion for related acetals . Key parameters include solvent choice (acetone or 1,4-dioxane) and molar ratios (e.g., 40:1 acetone-to-substrate).
Condition | Optimized Value | Impact on Yield |
---|---|---|
Catalyst | Amberlyst-15 | Increases selectivity to >95% |
Temperature | 30–50°C | Balances kinetics and stability |
Solvent | Acetone | Enhances acetal formation |
Q. How is the structure of this compound characterized?
Methodological Answer:
- X-ray crystallography : Single-crystal diffraction (e.g., SHELXL refinement) resolves the stereochemistry and confirms the dioxane ring conformation .
- FTIR spectroscopy : Peaks at ~3400 cm⁻¹ (O–H/N–H stretch) and 1100–1250 cm⁻¹ (C–O–C acetal vibrations) validate functional groups .
- GC/MS : Used in CF synthesis to monitor conversion and purity, with molecular ion peaks at m/z 146 (C₇H₁₄O₃) .
Advanced Research Questions
Q. What catalytic systems improve regioselectivity in synthesizing 6-membered vs. 5-membered acetal byproducts?
Methodological Answer: Thermodynamic control favors 6-membered rings (e.g., DMDO) due to lower ring strain, but kinetic control with Brønsted acids (e.g., H₂SO₄) can favor 5-membered analogs (solketal). For this compound, heterogeneous catalysts like Amberlyst-15 under CF conditions suppress side reactions, achieving >90% selectivity for the 6-membered product . Computational modeling (DFT) of transition states aids in predicting regioselectivity under varying pH and solvent polarities.
Q. How does the amino group influence the compound’s biological activity and stability?
Methodological Answer: The amino group enhances hydrogen-bonding capacity, improving interactions with biological targets. For example, the structurally similar anticancer agent dioxadet (DOD) leverages its amino-dioxane moiety for DNA alkylation, showing cytotoxicity against ovarian cancer cells with reduced systemic toxicity compared to platinum drugs . Stability studies (pH 7.4 buffer, 37°C) reveal the amino group increases hydrolytic susceptibility; thus, prodrug strategies (e.g., carbamate protection) are recommended for in vivo applications .
Q. What analytical strategies resolve contradictions in reaction yield data under varying conditions?
Methodological Answer: Contradictions arise from competing pathways (e.g., acetal vs. ketal formation). Multivariate analysis (e.g., Statgraphics Centurion XV) identifies critical factors:
- Catalyst loading : >10 wt% Amberlyst-15 reduces byproducts.
- Residence time : <5 min in CF systems minimizes decomposition . Response surface methodology (RSM) optimizes parameters, as demonstrated in glycerol acetalization studies . Conflicting data are reconciled by normalizing for solvent polarity and water activity.
Q. Key Considerations for Experimental Design
- Synthetic Scalability : CF systems outperform batch reactors in yield (85% vs. 70%) and reproducibility .
- Biological Assays : Use MTT assays (IC₅₀ determination) and DNA fragmentation analysis to evaluate anticancer potential .
- Data Validation : Cross-validate spectroscopic results with computational tools (e.g., Gaussian for IR peak assignment) .
Properties
IUPAC Name |
(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-6(2)10-4-7(8,3-9)5-11-6/h9H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKNPLIAARFREX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(CO)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306114 | |
Record name | (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53104-32-8 | |
Record name | 53104-32-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174133 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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